molecular formula C14H13FN4O B2997154 3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 306302-20-5

3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2997154
CAS No.: 306302-20-5
M. Wt: 272.283
InChI Key: BLNLRCOFSQGZKT-LZYBPNLTSA-N
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Description

3-Cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

  • An (E)-configured imine linkage connecting the pyrazole core to a 4-fluorophenyl aromatic group. The fluorine atom enhances electronegativity and influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Molecular formula: C₁₄H₁₄FN₄O; molecular weight: 284.29 g/mol.

Its synthesis likely follows established protocols for hydrazone formation, as seen in analogs characterized by X-ray crystallography (e.g., SHELX refinement techniques ).

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLRCOFSQGZKT-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

PropertyValue
Molecular Formula C14H12ClFN4O
Molecular Weight 306.72 g/mol
IUPAC Name N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
InChI Key WFWZOWHFCSUXSY-REZTVBANSA-N

Synthesis

The synthesis of this compound typically involves the condensation of a substituted hydrazine with an aldehyde or ketone, often conducted in solvents like ethanol or methanol under reflux conditions. Various purification techniques, including recrystallization and chromatography, are employed to ensure product quality.

Biological Activity

3-Cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been studied for its diverse biological activities:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases like cancer and metabolic disorders. Its interaction with molecular targets may involve binding to active or allosteric sites on enzymes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further research in the development of new antibiotics .

The biological activity of 3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is primarily attributed to its interactions at the molecular level:

  • Enzyme Interaction : The compound may inhibit enzyme activity by binding to active sites, thereby altering enzyme function and affecting metabolic pathways.
  • Cellular Pathways : It may modulate cellular pathways involved in oxidative stress and inflammation, contributing to its pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to 3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide:

  • A study published in Medicinal Chemistry reported that pyrazole derivatives with cyclopropyl groups demonstrated enhanced efficacy against cannabinoid receptors, indicating potential applications in treating metabolic syndrome .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrazole compounds, revealing that modifications at specific positions could significantly enhance biological activity against cancer cell lines .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s 3-position substituent significantly impacts physicochemical and biological properties:

Compound Name Pyrazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-cyclopropyl C₁₄H₁₄FN₄O 284.29 -
3-tert-butyl analog 3-tert-butyl C₁₅H₁₇FN₄O 288.32 Predicted density: 1.20 g/cm³; pKa: 11.70
3-(2-Ethoxyphenyl) analog 3-(2-Ethoxyphenyl) C₁₉H₁₈FN₃O₂ 347.37 Enhanced lipophilicity due to ethoxy group
STK100627 3-cyclopropyl C₁₅H₁₅FN₄O₃ 318.31 Dry powder; Lipinski-compliant
  • Cyclopropyl vs. tert-butyl : Cyclopropyl offers moderate steric hindrance and improved metabolic stability compared to the bulkier tert-butyl group, which may reduce solubility .

Variations in the Arylidene Group

The arylidene moiety (attached via the imine bond) influences electronic and intermolecular interactions:

Compound Name Arylidene Group Key Features
Target Compound 4-fluorophenyl Fluorine enhances electronegativity, promoting C–H···F interactions
3-ethoxy-2-hydroxybenzylidene analog 3-ethoxy-2-hydroxyphenyl Hydroxy and ethoxy groups enable hydrogen bonding; potential for enhanced solubility
Pyridin-4-ylmethylene analog Pyridin-4-yl Aromatic nitrogen increases basicity and metal-coordination potential
  • 4-Fluorophenyl : Facilitates crystal packing via weak hydrogen bonds (C–H···F) and π-π stacking (centroid distances ~3.76 Å) .
  • Hydroxy/ethoxy-substituted analogs : Improved solubility due to polar groups but may exhibit reduced membrane permeability .

Research Findings and Implications

  • Crystallography : The (E)-configuration of the imine bond in related compounds is confirmed via single-crystal X-ray analysis using SHELXL . This geometry is critical for maintaining planar molecular conformations and intermolecular interactions.
  • Structure-activity relationships: Electron-withdrawing groups (e.g., fluorine, nitro) on the arylidene moiety improve binding to biological targets or sensor materials .

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